molecular formula C11H15FO B1467038 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol CAS No. 1492713-33-3

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B1467038
CAS No.: 1492713-33-3
M. Wt: 182.23 g/mol
InChI Key: GNLUSMWXNKEBKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-fluorophenyl precursor with a 2,2-dimethylpropan-1-ol derivative. The exact method would depend on the available starting materials and the required conditions for the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the fluorine atom, which is highly electronegative. This could result in interesting electronic properties and potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atom and the alcohol functional group. These could participate in various types of reactions, such as substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, solubility, and other properties .

Scientific Research Applications

Synthesis and Structural Analysis

One area of application involves the synthesis and crystal structure determination of related compounds, providing insight into their chemical properties and potential uses. For instance, the synthesis of compounds with similar structures has been explored for understanding molecular configurations and reactions, such as the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, showcasing the intricate relationships between structure and reactivity (Huang Ming-zhi et al., 2005).

Pharmacokinetics and Drug Design

Research also extends into the pharmacokinetics and potential therapeutic applications of related compounds. Although the requirement was to exclude information on drug use and dosage, it's worth noting that the investigation into the properties of compounds like 3-fluorophenmetrazine (and its metabolic and pharmacokinetic profiles) can inform the development of new medicinal products, highlighting the process from synthesis to application in a clinical context (Christina Grumann et al., 2019).

Novel Synthesis Methods

Another significant application is the development of novel synthesis methods for related compounds. Studies focusing on new synthesis pathways can lead to more efficient production methods for complex molecules, which could have implications in various fields, including pharmaceuticals and material science (C. Reese & E. A. Thompson, 1988).

Analytical Characterization

Additionally, analytical characterization of synthetic cannabinoids and related compounds aids in identifying the chemical nature and potential biological effects of new psychoactive substances. This research is crucial for both forensic science and the development of therapeutic agents (Zhenhua Qian et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, the fluorine atom could influence the compound’s ability to interact with certain biological targets .

Safety and Hazards

As with any chemical compound, handling “3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and potential toxicity .

Future Directions

The study of fluorinated organic compounds is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research on “3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol” could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLUSMWXNKEBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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